

# physical and chemical properties of 3-Chloro-2-iodoaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-2-iodoaniline

Cat. No.: B130401

[Get Quote](#)

## An In-depth Technical Guide to 3-Chloro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Chloro-2-iodoaniline** (CAS No: 70237-25-1). The information is intended to support research, development, and synthesis activities by providing key data on its characteristics, handling, and reactivity.

## Executive Summary

**3-Chloro-2-iodoaniline** is a halogenated aromatic amine that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring an amino group, a chlorine atom, and an iodine atom on a benzene ring, offers multiple reactive sites for constructing more complex molecules. This makes it a significant building block in the pharmaceutical and agrochemical industries for creating novel active ingredients and specialized chemicals.<sup>[1][2]</sup> This document details its physical properties, spectral characteristics, reactivity, and provides representative experimental protocols for its synthesis and analysis.

## Physical and Chemical Properties

**3-Chloro-2-iodoaniline** is a solid at room temperature and should be handled with care, noting its light sensitivity and toxicity.<sup>[3]</sup> Proper storage in a dark, cool, and inert atmosphere is recommended to maintain its stability and purity.<sup>[4]</sup>

## Physical Properties

The key physical properties of **3-Chloro-2-iodoaniline** are summarized in the table below for quick reference.

| Property          | Value                                        | Source(s) |
|-------------------|----------------------------------------------|-----------|
| IUPAC Name        | 3-chloro-2-iodoaniline                       | [5]       |
| Synonyms          | 2-ido-3-chloroaniline                        | [6]       |
| CAS Number        | 70237-25-1                                   | [5]       |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> ClIN           | [5][6]    |
| Molecular Weight  | 253.47 g/mol                                 | [5][6]    |
| Appearance        | Solid                                        |           |
| Boiling Point     | 303.5 °C at 760 mmHg                         | [7]       |
| Density           | 2.0 ± 0.1 g/cm <sup>3</sup>                  | [7]       |
| Flash Point       | 137.4 ± 23.7 °C                              | [7]       |
| Refractive Index  | 1.694                                        | [7]       |
| Storage           | Keep in dark place, inert atmosphere, 2-8 °C | [4]       |

## Solubility

While specific quantitative data is not readily available, based on its structure as a halogenated aniline, **3-Chloro-2-iodoaniline** is expected to be sparingly soluble in water and soluble in common organic solvents such as methanol, ethanol, dichloromethane, and chloroform.

## Chemical Reactivity

The chemical behavior of **3-Chloro-2-iodoaniline** is dictated by its three functional groups: the amino group (-NH<sub>2</sub>), the chloro group (-Cl), and the iodo group (-I).

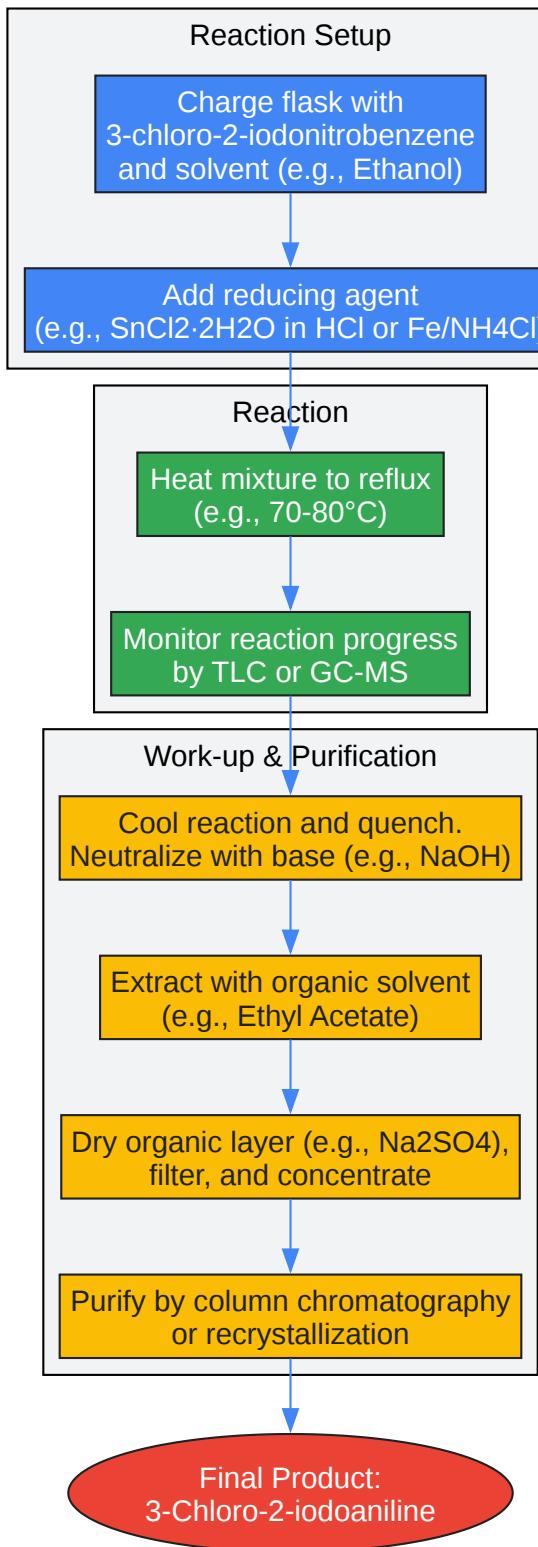
- Amino Group: The nucleophilic amino group can readily undergo reactions such as acylation, alkylation, and diazotization to form a wide range of derivatives.
- Iodine Atom: The iodine atom is an excellent leaving group, making its position susceptible to nucleophilic aromatic substitution. More significantly, it is highly reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[\[1\]](#)
- Chlorine Atom: The chlorine atom is less reactive than iodine in cross-coupling reactions but can still participate under specific catalytic conditions, allowing for selective and sequential functionalization.

This multi-functional nature makes **3-Chloro-2-iodoaniline** a versatile precursor for complex molecular architectures.[\[1\]](#)[\[6\]](#)

## Spectral Data Analysis

Detailed spectral data provides confirmation of the molecular structure. While specific spectra for **3-Chloro-2-iodoaniline** are not publicly cataloged, the expected characteristics can be inferred from data on analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

| Technique           | Expected Characteristics                                                                                                                                                                                                                                                                                                                                                                                                                    |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Aromatic region (approx. 6.5-7.5 ppm): Three signals corresponding to the aromatic protons, likely exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) due to their coupling. Amine region (approx. 3.5-4.5 ppm): A broad singlet for the two -NH <sub>2</sub> protons.                                                                                                                                      |
| <sup>13</sup> C NMR | Aromatic region (approx. 100-150 ppm): Six distinct signals are expected for the six non-equivalent aromatic carbons. The carbons bonded to the electronegative nitrogen, chlorine, and iodine atoms will be significantly shifted.[11]                                                                                                                                                                                                     |
| FTIR                | N-H stretch: A pair of medium-intensity bands in the 3300-3500 cm <sup>-1</sup> region. C=C aromatic stretch: Multiple sharp bands in the 1450-1600 cm <sup>-1</sup> region. C-N stretch: A band in the 1250-1350 cm <sup>-1</sup> region. C-Cl stretch: A strong band in the 600-800 cm <sup>-1</sup> region.[12] C-I stretch: A band typically below 600 cm <sup>-1</sup> .                                                               |
| Mass Spec.          | Molecular Ion (M <sup>+</sup> ): A distinct molecular ion peak at m/z 253. An isotopic peak ([M+2] <sup>+</sup> ) at m/z 255 with an intensity of approximately one-third of the M <sup>+</sup> peak, characteristic of a single chlorine atom.[13] Fragmentation: Common fragmentation pathways include the loss of an iodine radical (M-127), a chlorine radical (M-35), or subsequent elimination of HCN from the aromatic ring.[14][15] |


## Experimental Protocols

The following sections detail representative methodologies for the synthesis and analysis of **3-Chloro-2-iodoaniline**. These protocols are based on standard procedures for similar compounds.

## Synthesis Protocol: Reduction of 3-Chloro-2-iodonitrobenzene

A common and effective method for synthesizing anilines is the reduction of the corresponding nitro compound. This workflow illustrates the synthesis of **3-Chloro-2-iodoaniline** from 3-chloro-2-iodonitrobenzene.

## Workflow for Synthesis of 3-Chloro-2-iodoaniline

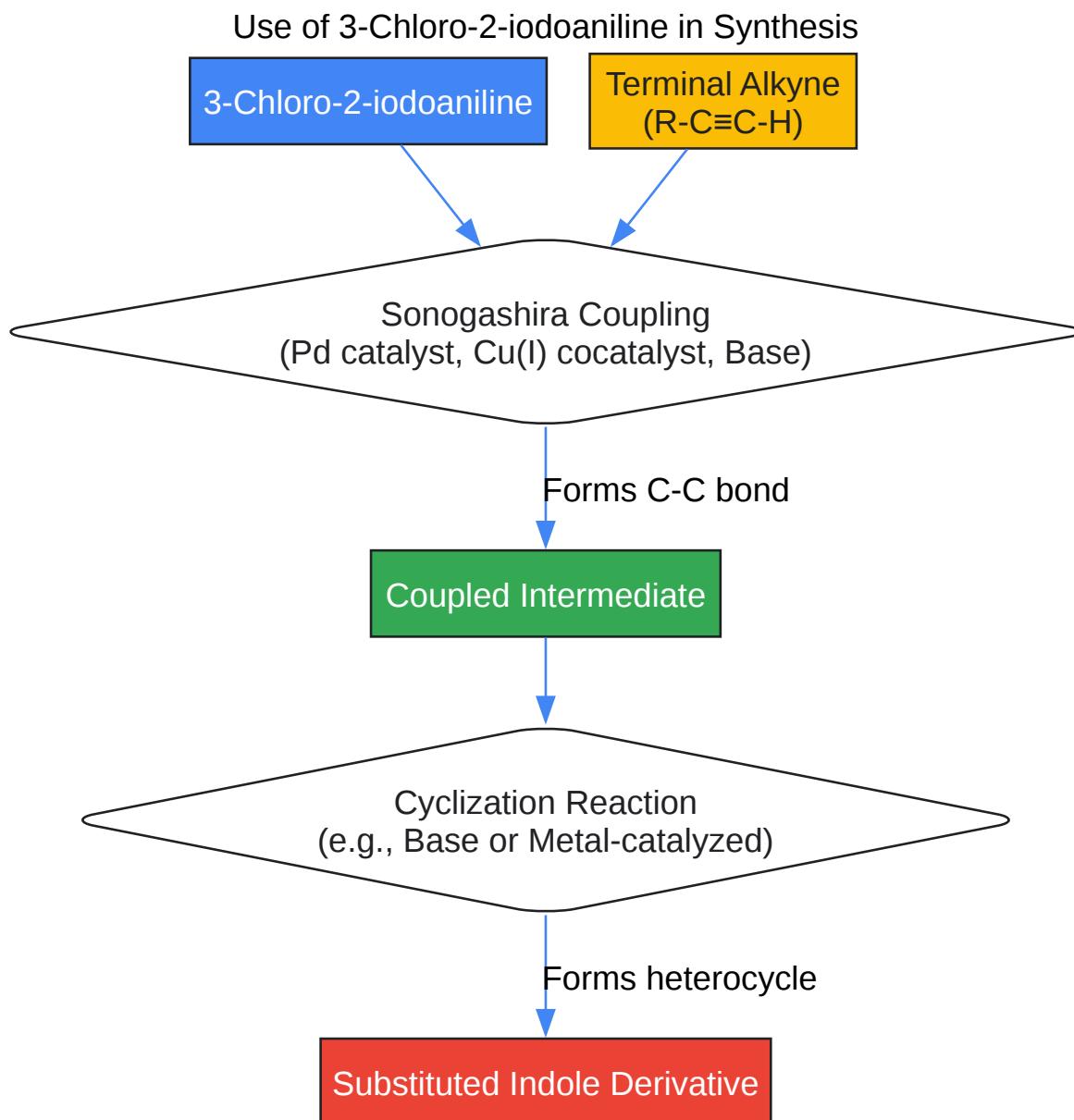
[Click to download full resolution via product page](#)*A representative workflow for the chemical synthesis of **3-Chloro-2-iodoaniline**.*

**Methodology:**

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 3-chloro-2-iodonitrobenzene, in a suitable solvent like ethanol or acetic acid.
- Addition of Reducing Agent: Slowly add a reducing agent. A common choice is tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) in concentrated hydrochloric acid, or alternatively, iron powder with ammonium chloride in an ethanol/water mixture.
- Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for several hours.
- Monitoring: Monitor the disappearance of the starting material using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic medium was used, carefully neutralize it by adding a saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide until the pH is basic.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure **3-Chloro-2-iodoaniline**.<sup>[9]</sup>

## Analytical Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of halogenated anilines. The following is a standard protocol based on established methods like EPA 8131.<sup>[16][17]</sup>


**Methodology:**

- Sample Preparation:
  - Accurately weigh approximately 10 mg of the **3-Chloro-2-iodoaniline** sample.
  - Dissolve the sample in a suitable volatile solvent (e.g., toluene, dichloromethane) to a final concentration of approximately 1 mg/mL.
  - If necessary, perform a serial dilution to prepare calibration standards within the linear range of the instrument.
- GC-MS Conditions:
  - GC System: Agilent GC-MS or equivalent.
  - Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID x 0.25  $\mu$ m film thickness), is suitable for separating halogenated anilines.[\[18\]](#)
  - Injector: Splitless mode, Temperature: 270 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  - Oven Temperature Program:
    - Initial temperature: 100 °C, hold for 2 minutes.
    - Ramp: Increase to 280 °C at a rate of 10 °C/min.
    - Hold: Maintain at 280 °C for 5 minutes.
  - MS System:
    - Ion Source: Electron Ionization (EI) at 70 eV.
    - Source Temperature: 230 °C.
    - Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

- Data Analysis:
  - Identify the **3-Chloro-2-iodoaniline** peak by its retention time and by comparing its mass spectrum with reference data.
  - Key ions to monitor in SIM mode would include the molecular ion ( $m/z$  253) and its isotope peak ( $m/z$  255), along with major fragment ions.

## Applications in Synthesis

**3-Chloro-2-iodoaniline** is a key building block for synthesizing more complex molecules, particularly heterocyclic compounds like indoles, which are prevalent scaffolds in pharmaceuticals.<sup>[6]</sup> The iodine and amine functionalities allow for sequential reactions, such as a coupling reaction followed by cyclization.



[Click to download full resolution via product page](#)

*A general scheme for synthesizing indole derivatives from **3-Chloro-2-iodoaniline**.*

This pathway highlights the utility of the compound in constructing complex scaffolds. The Sonogashira coupling reaction utilizes the reactive C-I bond, followed by an intramolecular cyclization involving the amine group to form the indole ring system. This strategy is a powerful tool in medicinal chemistry and materials science.

## Safety and Handling

**3-Chloro-2-iodoaniline** is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[5]

- GHS Hazard Statements: H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Precautionary Statements:
  - Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product).[7]
  - Response: P301+P316 (IF SWALLOWED: Get emergency medical help immediately).[7]
  - Storage: P405 (Store locked up).[7]
  - Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7]

Always handle this chemical in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
- 2. [nbinno.com](http://nbinno.com) [nbinno.com]
- 3. 4-Chloro-2-Iodoaniline, 4-Chloro 2 Iodo Aniline Manufacturers, SDS [mubychem.com]
- 4. 70237-25-1|3-Chloro-2-iodoaniline|BLD Pharm [bldpharm.com]

- 5. 3-Chloro-2-iodoaniline | C6H5ClIIN | CID 21328946 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. 3-Chloroaniline(108-42-9) 13C NMR spectrum [chemicalbook.com]
- 11. chemconnections.org [chemconnections.org]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. epa.gov [epa.gov]
- 17. benchchem.com [benchchem.com]
- 18. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 3-Chloro-2-iodoaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130401#physical-and-chemical-properties-of-3-chloro-2-iodoaniline\]](https://www.benchchem.com/product/b130401#physical-and-chemical-properties-of-3-chloro-2-iodoaniline)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)